MDL 72222 was developed in the late 1980s as part of a series of compounds aimed at understanding the role of serotonin receptors in the central and peripheral nervous systems. It belongs to the class of drugs known as serotonin antagonists, specifically targeting the 5-HT3 receptor subtype. This compound is classified under pharmacological agents used primarily for its antiemetic properties.
The synthesis of MDL 72222 involves several key steps that typically include the formation of a core structure followed by functionalization to enhance selectivity for the 5-HT3 receptor. The synthetic pathway often begins with commercially available precursors, which are subjected to various chemical reactions such as alkylation, acylation, and cyclization.
Technical details regarding the synthesis can vary based on the specific methodologies employed by different research groups, but generally aim for efficiency and yield optimization.
MDL 72222 has a complex molecular structure characterized by its ability to fit into the binding site of the 5-HT3 receptor. The chemical formula for MDL 72222 is C18H24N2O2S, and its molecular weight is approximately 320.46 g/mol.
Crystallographic data reveal specific bond angles and distances that are crucial for its interaction with the receptor, providing insights into how modifications to its structure could affect activity.
MDL 72222 undergoes various chemical reactions that can be exploited in pharmacological studies:
The compound's interactions with other neurotransmitter systems have also been investigated, revealing potential off-target effects that are important for evaluating safety profiles.
MDL 72222 exerts its pharmacological effects primarily through competitive antagonism at the serotonin 5-HT3 receptor. This mechanism involves:
Data from various studies indicate that this blockade can effectively mitigate symptoms such as nausea, making it valuable in clinical settings where serotonin plays a pivotal role in gastrointestinal motility.
MDL 72222 exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
MDL 72222 has several significant applications within scientific research and clinical practice:
Chemical Identity: MDL 72222 (Bemesetron) is a synthetic organic compound with the systematic name Tropanyl 3,5-dichlorobenzoate. Its molecular formula is C₁₅H₁₇Cl₂NO₂, yielding a molecular weight of 314.21 g/mol [1] [4] [9]. The structure comprises a tropane alkaloid core esterified with 3,5-dichlorobenzoic acid. Stereochemistry is critical: the tropane moiety features an endo-configuration at the 3-position, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [6] [10].
Synthesis: Radiolabeled [¹¹C]MDL 72222 is synthesized by alkylating the nor-precursor (tropanyl 3,5-dichlorobenzoate) with [¹¹C]methyl iodide. This process achieves high specific radioactivity (340–400 mCi/μmol) and a decay-corrected yield of 70–75% [7]. The reaction occurs under anhydrous conditions with a strong base (e.g., sodium hydride), facilitating efficient N-alkylation.
Key Molecular Characteristics:
CN1[C@@H]2CCC1C[C@H](C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
[1] Table 1: Molecular Properties of MDL 72222
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇Cl₂NO₂ |
Molecular Weight | 314.21 g/mol |
CAS Number | 40796-97-2 |
Storage Conditions | Room temperature (stable) |
Purity (HPLC) | ≥99% |
Stereochemistry | (3endo)-configuration |
Mechanism of Action: MDL 72222 acts as a competitive antagonist at 5-hydroxytryptamine-3 (5-HT₃) receptors, which are ligand-gated cation channels. It binds to the orthosteric site, preventing serotonin-induced ion flux and subsequent neuronal depolarization [1] [6] [10].
Binding Affinity:
Functional Evidence:
Limitations in Binding Studies: Despite its affinity, [¹¹C]MDL 72222 proved unsuitable for positron emission tomography (PET) imaging due to high non-specific binding in primate brains. Lipophilicity contributes to widespread distribution, masking receptor-specific signal [3] [7].
Table 2: Selectivity Profile of MDL 72222
Receptor/Channel | Effect of MDL 72222 | Experimental Model |
---|---|---|
5-HT₃ | Antagonism (IC₅₀ = 0.33 nM) | Rat cortical membranes [6] |
5-HT₁ₐ/5-HT₂ | No significant activity | Radioligand binding [1][10] |
Dopamine D₂ | No interaction | Behavioral sensitization [5] |
NMDA | Indirect modulation | Ketamine interaction [2] |
Solubility Profile:
Stability:
Bioavailability and Distribution:
Pharmacokinetic Challenges:
MDL 72222 remains a pivotal tool for probing 5-HT₃ receptor function. Its defined stereochemistry and synthesis enable precise mechanistic studies, while its pharmacokinetic profile—marked by CNS penetration countered by non-specific binding—highlights the compound's research utility and limitations.
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3